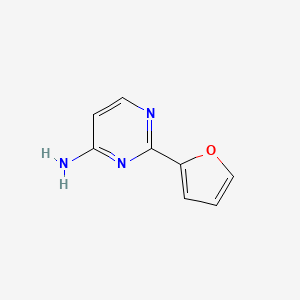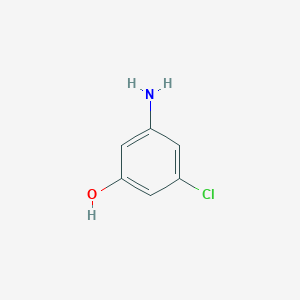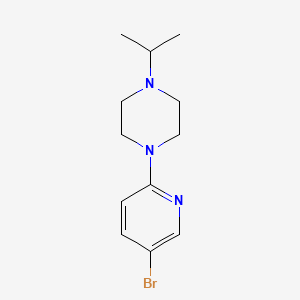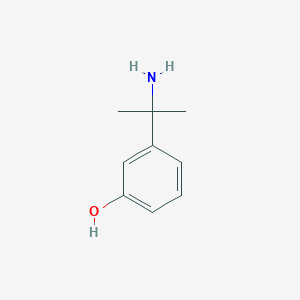![molecular formula C11H11N3O2 B1287516 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1006348-84-0](/img/structure/B1287516.png)
4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid
説明
The compound "4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, attached to the benzene ring of benzoic acid through a methylene bridge. This compound is of interest due to the pharmacological significance of pyrazole derivatives and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, four-component reaction involving condensation has been used to synthesize related pyrazole derivatives, as described in the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . Another method involves intramolecular cyclization of amino methyleneaminobenzoic acids in the presence of a base to yield substituted benzoic acids . These methods highlight the versatility and reactivity of pyrazole intermediates in forming complex structures.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structures of some azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods such as density functional theory (DFT) . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. Azo-benzoic acids, for instance, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . The reactivity of these compounds can be further explored to synthesize novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of amino groups and the pyrazole ring can affect the solubility, acidity, and hydrogen bonding capabilities of the compound. For example, hydrogen bonding interactions have been observed in the crystal structures of related pyrazole derivatives, which can lead to the formation of supramolecular structures . These properties are crucial for understanding the behavior of these compounds in biological systems and for designing new drugs with improved pharmacokinetic profiles.
科学的研究の応用
1. Catalytic Activity in Oxidation Reactions
- Summary of Application: This compound has been used in the synthesis of pyrazole-based ligands, which have shown catalytic properties in the oxidation reaction of catechol to o-quinone .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was evaluated by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results or Outcomes: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
2. Antileishmanial and Antimalarial Activities
- Summary of Application: Hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
3. Synthesis of Imidazole Containing Compounds
- Summary of Application: This compound has been used in the synthesis of imidazole containing compounds, which are known for their diverse pharmacological effects .
- Methods of Application: The synthesis involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
4. Bactericidal for S. epidermidis Strain
- Summary of Application: This compound has been found to be bactericidal for the S. epidermidis strain .
- Methods of Application: The exact methods of application are not specified in the source .
- Results or Outcomes: The compound was found to be effective in killing the S. epidermidis strain .
5. Synthesis of 1, 3-Diazole Derivatives
- Summary of Application: This compound has been used in the synthesis of 1, 3-diazole derivatives, which are known for their diverse pharmacological effects .
- Methods of Application: The synthesis involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
6. Bactericidal for S. epidermidis Strain
特性
IUPAC Name |
4-[(3-aminopyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-5-6-14(13-10)7-8-1-3-9(4-2-8)11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQYBTGNISQCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242693 | |
| Record name | 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid | |
CAS RN |
1006348-84-0 | |
| Record name | 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



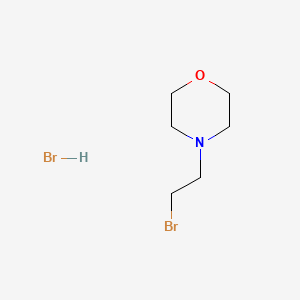
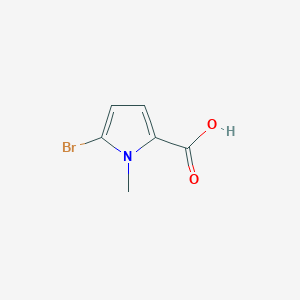

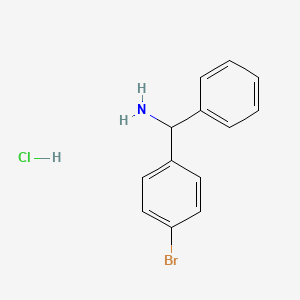


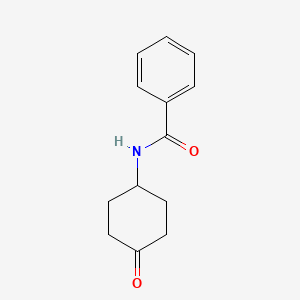

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
